molecular formula C9H6BrFS B2968351 3-Bromomethyl-5-fluoro-benzo[b]thiophene CAS No. 17512-59-3

3-Bromomethyl-5-fluoro-benzo[b]thiophene

Cat. No.: B2968351
CAS No.: 17512-59-3
M. Wt: 245.11
InChI Key: HYODAXDYNBOLPB-UHFFFAOYSA-N
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Description

3-Bromomethyl-5-fluoro-benzo[b]thiophene is a heterocyclic compound with the molecular formula C9H6BrFS and a molecular weight of 245.11457 g/mol It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a benzo[b]thiophene ring

Mechanism of Action

Target of Action

The primary target of 3-Bromomethyl-5-fluoro-benzo[b]thiophene is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as a reagent in this reaction .

Mode of Action

This compound interacts with its targets through the Suzuki–Miyaura reaction. This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura reaction is the primary biochemical pathway affected by this compound . The compound’s interaction with this pathway results in the formation of new carbon–carbon bonds . The downstream effects of this interaction include the creation of new organic compounds through the coupling of different organic groups .

Pharmacokinetics

Its role as a reagent in the suzuki–miyaura reaction suggests that it may have a rapid transmetalation with palladium (ii) complexes . This could potentially impact its bioavailability in a chemical reaction environment.

Result of Action

The result of this compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura reaction . This leads to the creation of new organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura reaction . This reaction is known for its exceptionally mild and functional group tolerant conditions . The stability of the compound and its rapid transmetalation with palladium (II) complexes also play a role in its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromomethyl-5-fluoro-benzo[b]thiophene typically involves the bromination of 5-fluoro-benzo[b]thiophene. One common method is the reaction of 5-fluoro-benzo[b]thiophene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively introduces a bromomethyl group at the 3-position of the benzo[b]thiophene ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route involving N-bromosuccinimide and azobisisobutyronitrile suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Bromomethyl-5-fluoro-benzo[b]thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid or ester.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromomethyl-5-fluoro-benzo[b]thiophene is unique due to the presence of both bromomethyl and fluorine substituents on the benzo[b]thiophene ring.

Properties

IUPAC Name

3-(bromomethyl)-5-fluoro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFS/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYODAXDYNBOLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CS2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Fluoro-3-methyl-benzo[b]thiophene (1.7 g, 10.24 mmol) was reacted with N-bromo succinimide (2 g, 1126 mmol) and benzoyl peroxide (2 mg) in CCl4 (15 mL). The resulting reaction mass was refluxed using photoelectric radiation. The reaction was monitored by TLC (100% hexane). The reaction mass was quenched with water and separated the CCl4 layer. The aqueous layer was extracted with chloroform and the organic layer was washed with water, brine solution, dried over anhydrous sodium sulphate and concentrated. Purification by column chromatography on silica gel (100% hexane) afforded 1.3 g of the product (52% yield).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
52%

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